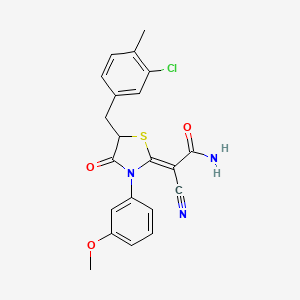

![molecular formula C14H13NO6 B2502978 2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid CAS No. 332163-04-9](/img/structure/B2502978.png)

2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid is a useful research compound. Its molecular formula is C14H13NO6 and its molecular weight is 291.259. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid and its derivatives have been studied for their antioxidant properties. Compounds with furan rings, similar to the chemical structure of interest, have demonstrated significant antioxidant activity, as seen in the study by Point et al. (1998), where certain furan derivatives were synthesized and evaluated for their ability to scavenge the superoxide anion, showing substantial protective effects against reperfusion injury (Point et al., 1998).

Antibacterial and Antimicrobial Properties

Research indicates that furan derivatives possess antibacterial and antimicrobial properties. For instance, Sokmen et al. (2014) synthesized various furan-2-carbonyl derivatives, which were evaluated for antibacterial, antiurease, and antioxidant activities. These compounds exhibited effective antiurease and antioxidant activities, highlighting their potential in antimicrobial applications (Sokmen et al., 2014).

Acaricidal Activity

Structural modification of furan derivatives can lead to enhanced acaricidal (mite-killing) activity. Li et al. (2022) studied the structural modification of octadecanoic acid-3,4-tetrahydrofuran diester and its derivatives, demonstrating that certain modifications could significantly improve acaricidal effectiveness. This study provides insight into the potential use of furan derivatives in pest control (Li et al., 2022).

Antitubercular Activity

Furan derivatives have been synthesized and evaluated for their antitubercular properties. A study by Rajpurohit et al. (2019) on novel furan coupled quinoline diamide hybrid scaffolds demonstrated significant in vitro antitubercular activity, suggesting the potential of furan derivatives in the treatment of tuberculosis (Rajpurohit et al., 2019).

Interaction with DNA and Proteins

The reactivity of furan derivatives with biological macromolecules like DNA and proteins has been a subject of study. For example, Drucková and Marnett (2006) investigated the interactions of enedial derivatives of furan-containing compounds with amino acids and peptides, providing valuable insights into the complex chemical behavior and potential toxicological implications of these compounds (Drucková & Marnett, 2006).

Biofuel Production

The conversion of plant biomass to furan derivatives is an area of interest, particularly in the context of sustainable energy and biofuel production. Chernyshev et al. (2017) discussed the potential of 5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass, as an alternative feedstock for the chemical industry, highlighting the prospects for using HMF in the production of various materials and fuels (Chernyshev et al., 2017).

Wirkmechanismus

While the specific mechanism of action for “2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid” is not mentioned in the search results, it’s worth noting that some furan derivatives have been found to activate Hypoxia-Inducible Factor (HIF) via inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) .

Zukünftige Richtungen

The future directions for the study and application of furan derivatives like “2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid” could involve further exploration of their reactivity and potential applications in the synthesis of new fuels and polymer precursors . Additionally, the potential of these compounds to activate HIF via inhibition of FIH-1 could be further investigated .

Eigenschaften

IUPAC Name |

2-(furan-2-carbonylamino)-4,5-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6/c1-19-11-6-8(14(17)18)9(7-12(11)20-2)15-13(16)10-4-3-5-21-10/h3-7H,1-2H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLNQJXZHDOUIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2502898.png)

![7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2502899.png)

![Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate](/img/structure/B2502902.png)

![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2502904.png)

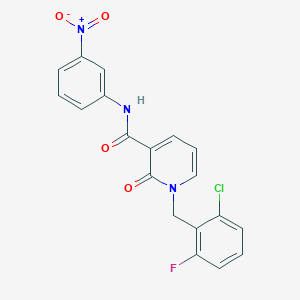

![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2502905.png)

![2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2502907.png)

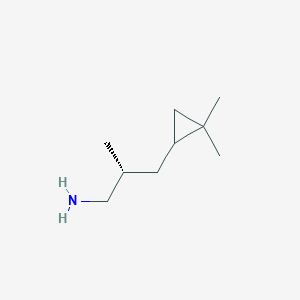

![(1S,2S,5R,6S)-2-Amino-2-ethoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2502909.png)

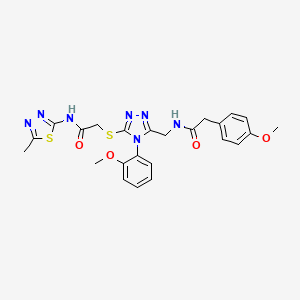

![(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2502912.png)

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/no-structure.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)